

N-Methylcytisine Alkaloids: A Comprehensive Technical Guide on Pharmacological Properties

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Compound of Interest

Compound Name: *N-Methylcytisine*

Cat. No.: *B1199991*

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Abstract

N-Methylcytisine, a quinolizidine alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the pharmacological properties of **N-Methylcytisine**, with a focus on its interactions with neuronal nicotinic acetylcholine receptors (nAChRs), its anti-inflammatory effects, and its pharmacokinetic profile. Detailed experimental methodologies are provided for key assays, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of the mechanisms of action and experimental designs related to this promising alkaloid.

Introduction

N-Methylcytisine is a naturally occurring alkaloid found in several plant species, including those of the *Thermopsis* and *Sophora* genera.^[1] Structurally related to cytisine, **N-Methylcytisine** has demonstrated a range of biological effects, positioning it as a molecule of interest for therapeutic development. This guide aims to consolidate the current scientific knowledge on the pharmacological properties of **N-Methylcytisine** to support further research and drug development efforts.

Pharmacodynamics

The primary pharmacological activity of **N-Methylcytisine** is mediated through its interaction with nicotinic acetylcholine receptors. It also exhibits significant anti-inflammatory properties.

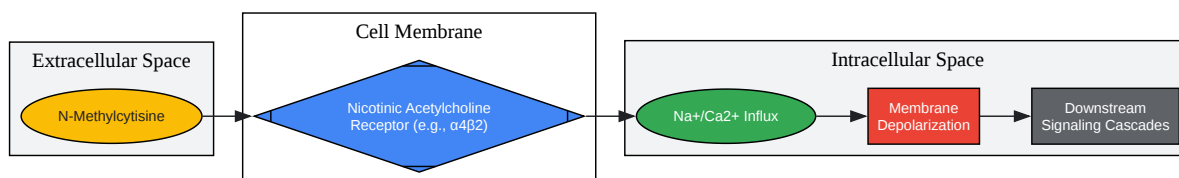
Nicotinic Acetylcholine Receptor Modulation

N-Methylcytisine is a selective ligand for nicotinic acetylcholine receptors (nAChRs) in the central nervous system.^{[2][3]} It acts as an agonist at various nAChR subtypes, eliciting whole-cell currents.^[4]

Quantitative Data on Receptor Binding and Functional Activity

Parameter	Receptor/System	Value	Reference
Binding Affinity (Kd)	nAChR (squid optical ganglia)	50 nM	^[2]
Binding Affinity (IC50)	nAChRs	0.05 µM	^[4]
mAChRs	417 µM	^[4]	
Functional Activity (EC50)	human α4β2 nAChR (in Xenopus oocytes)	13 µM	^[4]
human α4β4 nAChR (in Xenopus oocytes)	13 µM	^[4]	
human α7 nAChR (in Xenopus oocytes)	340 µM	^[4]	

Signaling Pathway: Nicotinic Acetylcholine Receptor Activation



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*nAChR activation by **N-Methylcytisine**.*

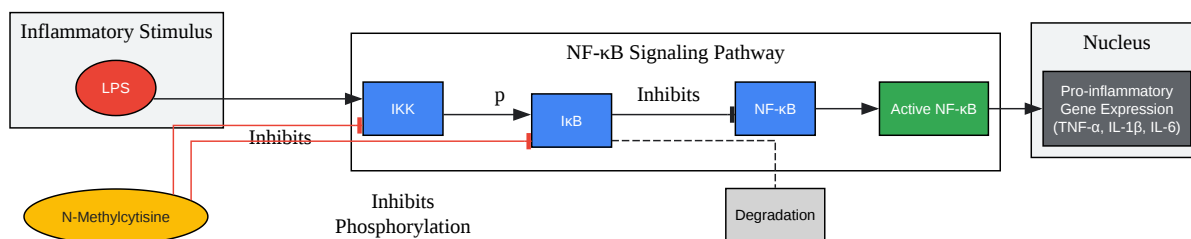
Anti-inflammatory Activity

N-Methylcytisine has demonstrated potent anti-inflammatory effects in preclinical models.[5] This activity is primarily attributed to its ability to suppress the activation of the nuclear factor-kappa B (NF- κ B) signaling pathway.[5]

Quantitative Data on Anti-inflammatory Effects

Parameter	System/Assay	Value	Reference
IC50	LPS-induced Nitric Oxide Production (RAW 264.7 macrophages)	33.3 μ M	[4]

Signaling Pathway: Inhibition of NF- κ B Activation



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N-Methylcytisine inhibits the NF-κB pathway.

Pharmacokinetics

The pharmacokinetic profile of **N-Methylcytisine** has been investigated in rats, providing insights into its absorption, distribution, metabolism, and excretion.

Quantitative Pharmacokinetic Data in Rats

Parameter	Route of Administration	Value	Reference
Absolute Bioavailability	Oral	55.5%	
Mean Recovery	Plasma	86.1% to 94.8%	

Toxicology

Initial toxicological studies have been conducted to determine the acute toxicity of **N-Methylcytisine**.

Quantitative Toxicology Data

Parameter	Species	Route of Administration	Value	Reference
LD50	Mice	Subcutaneous	40.1 mg/kg	[1]
LD50	Rats	Subcutaneous	38 mg/kg	[1]

Experimental Protocols

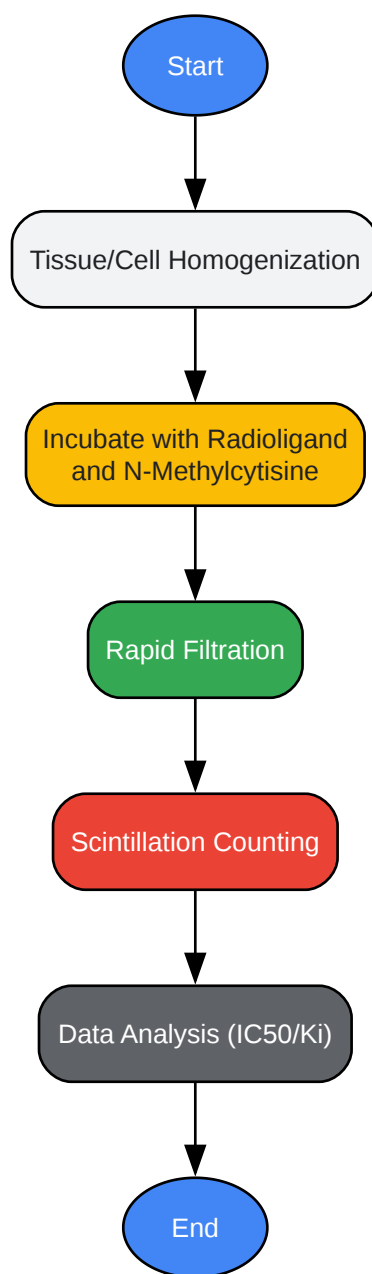
Nicotinic Acetylcholine Receptor Binding Assay

Objective: To determine the binding affinity of **N-Methylcytisine** to nAChRs.

Methodology: A radioligand displacement assay is a common method.

- Tissue Preparation: Rat brain tissue or cells expressing the nAChR subtype of interest are homogenized in a suitable buffer (e.g., Tris-HCl).
- Incubation: The homogenate is incubated with a specific radioligand for the target nAChR subtype (e.g., [³H]-Epibatidine or [³H]-Cytisine) and varying concentrations of **N-Methylcytisine**.
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
- Data Analysis: The concentration of **N-Methylcytisine** that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The equilibrium dissociation constant (K_i) can then be calculated using the Cheng-Prusoff equation.

Workflow: nAChR Binding Assay



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